molecular formula C11H14ClNO2 B13542580 4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid

4-Amino-3-(4-chlorophenyl)-3-methylbutanoic acid

Cat. No.: B13542580
M. Wt: 227.69 g/mol
InChI Key: PJRWPVIBQFGSFZ-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Baclofen can be synthesized through various routes, including:

        Acylation of 4-chloroaniline: This involves reacting 4-chloroaniline with acetyl chloride or acetic anhydride to form the desired product.

        Hydrolysis of 4-chlorophenylacetonitrile: Treatment of 4-chlorophenylacetonitrile with hydrochloric acid yields baclofen.

    • Industrial production methods may involve optimized synthetic processes for higher yields and purity.
  • Chemical Reactions Analysis

    • Baclofen undergoes several reactions:

        Amide Formation: The amino group reacts with carboxylic acids to form amides.

        Acid-Base Reactions: Baclofen can act as both an acid and a base due to its amino and carboxylic acid groups.

        Esterification: Reaction with alcohols to form esters.

    • Common reagents include acetyl chloride, hydrochloric acid, and alcohols.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

      Neurology and Muscle Spasticity: Baclofen is widely used to treat muscle spasticity associated with conditions like cerebral palsy, multiple sclerosis, and spinal cord injuries.

      GABA Receptor Agonist: Baclofen acts as an agonist at GABA-B receptors, modulating inhibitory neurotransmission.

      Addiction and Withdrawal: Research explores its potential in treating alcohol and opioid addiction.

      Pain Management: Baclofen may alleviate chronic pain.

  • Mechanism of Action

    • Baclofen’s primary mechanism involves activating GABA-B receptors.
    • It inhibits neurotransmitter release, leading to muscle relaxation and reduced spasticity.
    • Molecular targets include GABA-B receptors in the central nervous system.
  • Comparison with Similar Compounds

    • Baclofen is unique due to its specific GABA-B receptor activity.
    • Similar compounds include:

        Phenibut (β-phenyl-γ-aminobutyric acid): Also a GABA-B agonist.

        GABOB (γ-amino-β-hydroxybutyric acid): Structurally related to baclofen.

    Properties

    Molecular Formula

    C11H14ClNO2

    Molecular Weight

    227.69 g/mol

    IUPAC Name

    4-amino-3-(4-chlorophenyl)-3-methylbutanoic acid

    InChI

    InChI=1S/C11H14ClNO2/c1-11(7-13,6-10(14)15)8-2-4-9(12)5-3-8/h2-5H,6-7,13H2,1H3,(H,14,15)

    InChI Key

    PJRWPVIBQFGSFZ-UHFFFAOYSA-N

    Canonical SMILES

    CC(CC(=O)O)(CN)C1=CC=C(C=C1)Cl

    Origin of Product

    United States

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